molecular formula C14H12O3 B1604893 2-(3-Methylphenoxy)benzoic acid CAS No. 6338-04-1

2-(3-Methylphenoxy)benzoic acid

Cat. No. B1604893
CAS RN: 6338-04-1
M. Wt: 228.24 g/mol
InChI Key: LLNYWMNWRYXWPC-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)benzoic acid, also known as MPA or O-Desmethylvenlafaxine, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a derivative of venlafaxine, a widely used antidepressant medication. MPA has been found to exhibit a range of biological activities, including inhibiting the reuptake of serotonin and norepinephrine, and acting as a potent analgesic. In

Scientific Research Applications

Antioxidant Properties

2-(3-Methylphenoxy)benzoic acid and its analogues, derived from marine fungi like Aspergillus carneus, show significant antioxidant activities. For example, 3,4-dihydroxy-5-(3-hydroxy-5-methylphenoxy)benzoic acid demonstrated strong antioxidant activity comparable to ascorbic acid (Xu et al., 2017).

Plant Growth Regulation

Research on mono- and di-substituted chloro-and methyl-phenoxyacetic and benzoic acids, including derivatives of 2-(3-Methylphenoxy)benzoic acid, has indicated their role in plant growth regulation. These compounds have been studied for their growth-promoting activity, with variations in activity based on the position of substituents in the aromatic ring (Pybus et al., 1959).

Environmental Degradation and Soil Interaction

Studies on the degradation of phenoxyalkanoic acid herbicides in soil have revealed insights into the environmental interactions of compounds like 2-(3-Methylphenoxy)benzoic acid. For example, the degradation pathways and enantiomerization of chiral phenoxypropionic acid herbicides in soil provide important information on their environmental impact and behavior (Müller & Buser, 1997).

Removal of Contaminants

Modified activated carbon with compounds like 2-(3-Methylphenoxy)benzoic acid has been explored for its efficiency in removing contaminants like cobalt ions from aqueous solutions. This highlights its potential application in environmental remediation and water treatment (Gunjate et al., 2020).

Synthesis of Novel Compounds

The synthesis of new phenolic compounds, including derivatives of 2-(3-Methylphenoxy)benzoic acid, from natural sources like the roots of Jordanian viper's grass, Scorzonera judaica, is another area of research. These compounds have potential applications in various fields, including pharmaceuticals and chemical industries (Bader et al., 2011).

Application in Polymer Science

The use of benzoic acid derivatives, including 2-(3-Methylphenoxy)benzoic acid, as dopants in polymer science has been explored. These compounds have been used to modify the properties of polymers like polyaniline, influencing their conductivity and other characteristics (Amarnath & Palaniappan, 2005).

Biological and Chemical Applications

2-(3-Methylphenoxy)benzoic acid and its derivatives have been developed into novel fluorescence probes. These probes can reliably detect reactive oxygen species and distinguish specific species. Such developments are significant in both biological and chemical applications, providing tools for studying the roles of highly reactive oxygen species in various processes (Setsukinai et al., 2003).

Environmental Monitoring and Treatment

The degradation of phenoxyacetic and benzoic acid herbicides, including derivatives of 2-(3-Methylphenoxy)benzoic acid, has been studied using membrane bioreactor (MBR) technology. This research is crucial for understanding the treatment and removal of these compounds from environmental water sources, ensuring safer and cleaner water systems (Ghoshdastidar & Tong, 2013).

properties

IUPAC Name

2-(3-methylphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-10-5-4-6-11(9-10)17-13-8-3-2-7-12(13)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNYWMNWRYXWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284543
Record name 2-(3-methylphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylphenoxy)benzoic acid

CAS RN

6338-04-1
Record name NSC37594
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37594
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-methylphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Radovanovic - 1999 - vuir.vu.edu.au
A series of twenty two 2-phenoxybenzoic acids were prepared in various yields using two different methods. It was found that the method involving a modified Ullmann coupling of a …
Number of citations: 4 vuir.vu.edu.au
M Pickert, W Frahm - Archiv der Pharmazie: An International …, 1998 - Wiley Online Library
A series of substituted xanthones was synthesized in order to prove the hypothesis that electron‐withdrawing substituents enhance the antimycobacterial activity of these compounds, …
Number of citations: 34 onlinelibrary.wiley.com
S Gobbi, Q Hu, C Zimmer, F Belluti, A Rampa… - …, 2016 - Wiley Online Library
Abnormally high corticosteroid levels are responsible for the onset of serious hormone‐related diseases, and the inhibition of their biosynthesis by targeting cytochrome P450 (CYP) …
JIG Cadogan, HS Hutchison, H McNab - Tetrahedron, 1992 - Elsevier
Flash vacuum pyrolysis of the allyl esters 2 (XO,S, CH 2 , CO) at 900C (10 −2 Torr) gives dibenzofurans, dibenzothiophenes, fluorenes, and fluorenones respectively as the major …
Number of citations: 28 www.sciencedirect.com

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